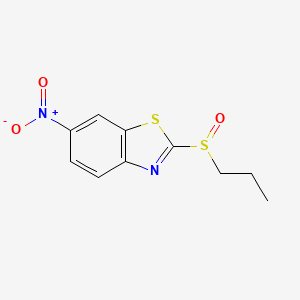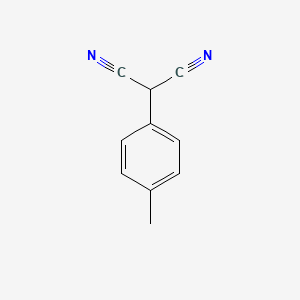
Dimethylaminofluorochloroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminofluorochloroborane is a chemical compound with the molecular formula C₂H₆BClFN. It is a boron-containing compound that features a unique combination of dimethylamino, fluorine, and chlorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminofluorochloroborane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with boron trifluoride and boron trichloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps maintain optimal reaction conditions and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Dimethylaminofluorochloroborane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form boron-containing oxides or reduction to yield boron hydrides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products may include dimethylaminofluoroborane derivatives with various functional groups.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Boron hydrides and other reduced boron species.
Scientific Research Applications
Dimethylaminofluorochloroborane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Biological Research: Researchers investigate its potential as a precursor for boron-containing drugs and imaging agents
Mechanism of Action
The mechanism by which dimethylaminofluorochloroborane exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to the formation of stable boron-containing complexes.
Pathways Involved: These interactions may affect cellular processes, such as enzyme activity and signal transduction pathways, by modifying the structure and function of target molecules
Comparison with Similar Compounds
Dimethylaminofluorochloroborane can be compared with other boron-containing compounds, such as:
Trimethylborane (C₃H₉B): Unlike this compound, trimethylborane lacks halogen substituents, making it less reactive in certain substitution reactions.
Borane-Tetrahydrofuran Complex (BH₃·THF): This compound is commonly used as a reducing agent, whereas this compound is more versatile in its reactivity
Uniqueness: this compound’s unique combination of dimethylamino, fluorine, and chlorine substituents provides it with distinct reactivity and stability, making it valuable for specialized applications in synthesis and materials science .
Properties
CAS No. |
38481-07-1 |
|---|---|
Molecular Formula |
C2H6BClFN |
Molecular Weight |
109.34 g/mol |
IUPAC Name |
N-[chloro(fluoro)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C2H6BClFN/c1-6(2)3(4)5/h1-2H3 |
InChI Key |
ONHCJZNFZZZDFD-UHFFFAOYSA-N |
Canonical SMILES |
B(N(C)C)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)




![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)







